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molecular formula C11H8BrNO2 B577850 Methyl 6-bromoquinoline-3-carboxylate CAS No. 1220418-77-8

Methyl 6-bromoquinoline-3-carboxylate

Cat. No. B577850
M. Wt: 266.094
InChI Key: CXRJGHYVBAPYRL-UHFFFAOYSA-N
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Patent
US08513421B2

Procedure details

To a solution of 6-bromoquinoline-3-carboxylic acid (3 g, 11.9 mmol), in methanol (55 mL) was added sulfuric acid (0.32 mL, 6 mmol). The reaction was stirred at 85° C. for 96 h. The reaction was then cooled to room temperature and saturated sodium bicarbonate solution was added until pH=7. On neutralization, methyl 7-bromo-2-naphthoate precipitated as a solid which was collected by suction filtration (Int-1, 2.77 g, 97%). LC-MS: (FA) ES+ 266; 1H NMR (400 MHz, d6-DMSO) δ ppm 9.33 (d, J=2.1 Hz, 1H), 9.01 (d, J=2.1 Hz, 1H), 8.53 (t, J=1.3, 1.3 Hz, 1H), 8.07-8.01 (m, 2H), 3.95 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12]([OH:14])=[O:13])=[CH:5]2.S(=O)(=O)(O)O.[C:20](=O)(O)[O-].[Na+]>CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12]([O:14][CH3:20])=[O:13])=[CH:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C2C=C(C=NC2=CC1)C(=O)O
Name
Quantity
0.32 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
55 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 85° C. for 96 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
On neutralization, methyl 7-bromo-2-naphthoate precipitated as a solid which
FILTRATION
Type
FILTRATION
Details
was collected by suction filtration (Int-1, 2.77 g, 97%)

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
Smiles
BrC=1C=C2C=C(C=NC2=CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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